molecular formula C45H58N6O7 B10781053 Methyl 17-ethyl-13-[12-ethyl-10-[(ethylideneamino)carbamoyl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate

Methyl 17-ethyl-13-[12-ethyl-10-[(ethylideneamino)carbamoyl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate

Cat. No.: B10781053
M. Wt: 795.0 g/mol
InChI Key: OBXBPRBBCSVRQP-UHFFFAOYSA-N
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Description

LY-203725 is a monoclonal antibody-vinca alkaloid conjugate developed by Eli Lilly and Company. This compound was primarily researched for its potential use in site-directed cancer chemotherapy. The conjugate combines the specificity of monoclonal antibodies with the cytotoxic properties of vinca alkaloids, aiming to target and destroy cancer cells more effectively .

Preparation Methods

The preparation of LY-203725 involves the conjugation of a monoclonal antibody with a vinca alkaloid. The synthetic route typically includes the following steps:

    Monoclonal Antibody Production: The monoclonal antibody is produced using hybridoma technology or recombinant DNA technology.

    Vinca Alkaloid Derivatization: The vinca alkaloid is chemically modified to introduce functional groups that facilitate conjugation.

    Conjugation Reaction: The derivatized vinca alkaloid is conjugated to the monoclonal antibody using a linker molecule.

Chemical Reactions Analysis

LY-203725 undergoes several types of chemical reactions:

Common reagents used in these reactions include acids, bases, reducing agents, and oxidizing agents. The major products formed from these reactions are the free vinca alkaloid and fragmented monoclonal antibody.

Scientific Research Applications

LY-203725 has been extensively studied for its applications in cancer therapy. Some of the key research applications include:

Mechanism of Action

The mechanism of action of LY-203725 involves the following steps:

Comparison with Similar Compounds

LY-203725 is unique due to its specific combination of a monoclonal antibody and a vinca alkaloid. Similar compounds include:

LY-203725 stands out due to its specific targeting mechanism and the use of vinca alkaloid as the cytotoxic agent, which differentiates it from other antibody-drug conjugates.

Properties

Molecular Formula

C45H58N6O7

Molecular Weight

795.0 g/mol

IUPAC Name

methyl 17-ethyl-13-[12-ethyl-10-[(ethylideneamino)carbamoyl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate

InChI

InChI=1S/C45H58N6O7/c1-7-41(55)23-27-24-44(40(54)58-6,35-29(15-19-50(25-27)26-41)28-13-10-11-14-32(28)47-35)31-21-30-33(22-34(31)57-5)49(4)37-43(30)17-20-51-18-12-16-42(8-2,36(43)51)38(52)45(37,56)39(53)48-46-9-3/h9-14,16,21-22,27,36-38,47,52,55-56H,7-8,15,17-20,23-26H2,1-6H3,(H,48,53)

InChI Key

OBXBPRBBCSVRQP-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NN=CC)O)O)CC)OC)C(=O)OC)O

Origin of Product

United States

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